2-Chloro-6-fluorophenylacetonitrile

Catalog No.
S794620
CAS No.
75279-55-9
M.F
C8H5ClFN
M. Wt
169.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorophenylacetonitrile

CAS Number

75279-55-9

Product Name

2-Chloro-6-fluorophenylacetonitrile

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetonitrile

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

InChI

InChI=1S/C8H5ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

ZGSAFMIRVLOISC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC#N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC#N)F

Synthesis:

2-Chloro-6-fluorophenylacetonitrile can be synthesized through various methods, but a common approach involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl chloride with sodium cyanide. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. []

Potential Applications:

While the specific research applications of 2-Chloro-6-fluorophenylacetonitrile are not extensively documented, its chemical structure suggests potential uses in various scientific fields:

  • Intermediate in Organic Synthesis: The presence of a nitrile group and a chloro-fluoro substituted aromatic ring makes 2-Chloro-6-fluorophenylacetonitrile a versatile building block for synthesizing more complex organic molecules. It could potentially serve as a precursor for pharmaceuticals, agrochemicals, or functional materials. []
  • Fluorine Chemistry: The incorporation of a fluorine atom into the molecule's structure introduces unique properties such as enhanced lipophilicity and metabolic stability. This could be advantageous in designing new drugs or functional materials with improved properties. []

2-Chloro-6-fluorophenylacetonitrile is an organic compound characterized by the molecular formula C₈H₅ClFN. It features a phenyl ring substituted with chlorine and fluorine atoms, along with an acetonitrile functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique electronic properties imparted by the halogen substituents. It is classified as harmful upon ingestion or skin contact, necessitating careful handling in laboratory settings .

Currently, there is no documented information on the specific mechanism of action of 2-chloro-6-fluorophenylacetonitrile.

  • Potential toxicity: Aromatic nitrile compounds can exhibit varying degrees of toxicity. It's advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Reactivity: The presence of a chlorine atom suggests potential reactivity with certain chemicals. Referencing safety data sheets (SDS) for similar aromatic chloro compounds is recommended for safe handling practices.

  • Oxidation: The compound can be oxidized to form corresponding oximes or nitriles, which are useful intermediates in organic synthesis.
  • Reduction: Reduction reactions can convert the nitrile group into primary amines, expanding its utility in drug development.
  • Alkylation: The deprotonation of the compound followed by alkylation is significant for producing various medicinal compounds, particularly in fluorine-containing drugs.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods are employed for synthesizing 2-Chloro-6-fluorophenylacetonitrile:

  • Nitrilation of Phenylacetone: This involves treating phenylacetone with chlorinating and fluorinating agents to introduce the respective halogens.
  • Halogenation Reactions: Direct halogenation of 6-fluorophenol followed by acetonitrile formation can yield the desired product.
  • Multi-step Synthesis: A combination of nucleophilic substitution and electrophilic aromatic substitution methods can also be utilized to construct this compound efficiently.

These methods underscore the compound's synthetic accessibility for research and industrial applications.

2-Chloro-6-fluorophenylacetonitrile finds applications in several areas:

  • Medicinal Chemistry: Its derivatives are investigated for their potential as pharmaceuticals, particularly in developing drugs targeting neurological disorders and cancers.
  • Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules, especially those containing fluorine.
  • Research Tool: The compound is utilized in laboratory settings for studying reaction mechanisms involving halogenated compounds.

These applications highlight its importance in both academic research and industrial processes.

Studies on the interactions of 2-Chloro-6-fluorophenylacetonitrile with biological systems are still emerging. Initial findings suggest that its halogen substituents may enhance interactions with enzymes or receptors due to increased lipophilicity and electronic effects. Further research is needed to elucidate specific interaction pathways and their implications for pharmacology.

Several compounds share structural similarities with 2-Chloro-6-fluorophenylacetonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-ChlorophenylacetonitrileC₈H₈ClNLacks fluorine; used in similar synthetic routes
4-FluorophenylacetonitrileC₈H₈FNFluorine at para position; different electronic properties
3-Bromo-4-fluorophenylacetonitrileC₈H₈BrFNContains bromine; offers different reactivity patterns

The uniqueness of 2-Chloro-6-fluorophenylacetonitrile lies in its specific arrangement of chlorine and fluorine, which influences its reactivity and biological activity compared to these similar compounds.

The development of halogenated nitriles traces its origins to the early discoveries in nitrile chemistry during the late eighteenth and early nineteenth centuries. The foundational work began with Carl Wilhelm Scheele's synthesis of hydrogen cyanide in 1782, followed by Joseph Louis Gay-Lussac's preparation of pure hydrocyanic acid in 1811. The progression toward more complex nitrile structures accelerated with Friedrich Wöhler and Justus von Liebig's synthesis of benzonitrile around 1832, although their initial yields were insufficient for comprehensive structural characterization. Hermann Fehling's breakthrough in 1844, achieved through heating ammonium benzoate, provided the first viable method for producing benzonitrile in quantities sufficient for detailed chemical research, establishing the foundation for systematic investigation of aromatic nitriles.

The evolution toward halogenated aromatic nitriles emerged from the growing understanding of aromatic substitution reactions and the recognition that halogen substituents could significantly modify the electronic properties and reactivity patterns of aromatic systems. Industrial development of halogenated nitriles gained momentum through processes such as ammoxidation and hydrocyanation, which enabled large-scale production of these compounds. The specific development of 2-Chloro-6-fluorophenylacetonitrile as a synthetic target reflects the modern emphasis on creating building blocks that combine multiple functional elements to enable efficient construction of complex molecular architectures.

The strategic importance of compounds like 2-Chloro-6-fluorophenylacetonitrile became apparent as pharmaceutical and materials science applications demanded increasingly sophisticated molecular frameworks. The combination of chlorine and fluorine substituents with the versatile nitrile functional group provides synthetic chemists with a platform for accessing diverse chemical transformations. Historical patent literature from the 1960s documents early processes for preparing aromatic nitriles halogenated in the nucleus, demonstrating the longstanding industrial interest in this class of compounds.

Chemical Classification and Nomenclature of 2-Chloro-6-fluorophenylacetonitrile

2-Chloro-6-fluorophenylacetonitrile belongs to the chemical class of halogenated aromatic acetonitriles, specifically categorized as a dihalogenated phenylacetonitrile derivative. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(2-chloro-6-fluorophenyl)acetonitrile, reflecting the substitution pattern on the benzene ring and the acetonitrile side chain. Alternative nomenclature systems identify this compound as 2-chloro-6-fluorobenzeneacetonitrile or 2-chloro-6-fluorobenzyl cyanide, emphasizing different structural perspectives of the same molecule.

The compound is registered under Chemical Abstracts Service number 75279-55-9, providing a unique identifier for this specific molecular structure. The European Inventory of Existing Commercial Chemical Substances number 278-171-8 further establishes its recognition in international chemical commerce. The molecular formula C₈H₅ClFN indicates the presence of eight carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom, with a molecular weight of 169.58 grams per mole.

PropertyValueReference
Chemical Abstracts Service Number75279-55-9
European Inventory Number278-171-8
Molecular FormulaC₈H₅ClFN
Molecular Weight169.58 g/mol
Systematic Name2-(2-chloro-6-fluorophenyl)acetonitrile

The classification of 2-Chloro-6-fluorophenylacetonitrile within the broader framework of organic functional groups places it at the intersection of several important chemical categories. As an aromatic nitrile, it participates in the characteristic reactions of the cyano functional group, including hydrolysis to carboxylic acids and reduction to primary amines. The halogen substituents introduce additional reactivity patterns characteristic of aromatic halides, enabling nucleophilic aromatic substitution reactions under appropriate conditions.

Structural Features and Molecular Identity

The structural architecture of 2-Chloro-6-fluorophenylacetonitrile features a benzene ring substituted with chlorine at the 2-position and fluorine at the 6-position relative to the acetonitrile substituent. The acetonitrile group consists of a methylene bridge connecting the benzene ring to the nitrile functional group, creating a flexible linkage that allows for conformational variation. The Simplified Molecular Input Line Entry System representation Fc1cccc(Cl)c1CC#N provides a concise description of the molecular connectivity.

The three-dimensional molecular geometry of 2-Chloro-6-fluorophenylacetonitrile reflects the influence of both steric and electronic factors arising from the halogen substituents. The chlorine atom, being larger than fluorine, occupies more space and influences the overall molecular shape through van der Waals interactions. The fluorine atom, despite its smaller size, exerts significant electronic effects due to its high electronegativity, influencing the electron density distribution throughout the aromatic system. The International Chemical Identifier key ZGSAFMIRVLOISC-UHFFFAOYSA-N provides a unique structural identifier for computational and database applications.

Structural ParameterValueReference
Melting Point41-42°C
Boiling Point85°C at 2 mmHg
Flash Point>110°C
Density1.3099 g/cm³ (estimated)
Refractive Index1.528

The electronic structure of 2-Chloro-6-fluorophenylacetonitrile reflects the combined influence of the electron-withdrawing nitrile group and the halogen substituents. Both chlorine and fluorine atoms withdraw electron density from the aromatic ring through inductive effects, with fluorine exhibiting additional mesomeric electron-withdrawing behavior. This electronic deactivation of the aromatic ring influences both the chemical reactivity and physical properties of the compound. The nitrile group itself serves as a strong electron-withdrawing substituent, further modifying the electronic environment and creating opportunities for diverse chemical transformations.

Significance in Organic Synthesis and Chemical Research

2-Chloro-6-fluorophenylacetonitrile occupies a strategic position in organic synthesis as a versatile building block that combines multiple reactive functional elements within a single molecular framework. The compound serves as an important intermediate in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials, where the unique combination of halogen substituents and nitrile functionality enables access to complex molecular architectures. The presence of both chlorine and fluorine atoms provides complementary reactivity patterns, with chlorine being more readily displaced in nucleophilic substitution reactions while fluorine contributes to metabolic stability and bioavailability in pharmaceutical applications.

The synthetic utility of 2-Chloro-6-fluorophenylacetonitrile extends to its role as a precursor for various chemical transformations that exploit the reactivity of the nitrile functional group. Reduction reactions can convert the nitrile to primary amines, while hydrolysis reactions provide access to carboxylic acids and their derivatives. The compound has been employed in the synthesis of heterocyclic systems, where the nitrile group can participate in cyclization reactions to form nitrogen-containing ring systems. Additionally, the halogen substituents enable cross-coupling reactions with organometallic reagents, facilitating the construction of carbon-carbon bonds and the introduction of diverse functional groups.

Research applications of 2-Chloro-6-fluorophenylacetonitrile encompass studies of halogen bonding interactions, where the compound serves as a model system for understanding noncovalent interactions in crystal engineering and supramolecular chemistry. The compound's ability to participate in halogen bonding as an acceptor through its nitrile nitrogen atom has been demonstrated in cocrystal formation studies with iodinated aromatic compounds. These investigations provide fundamental insights into molecular recognition processes and contribute to the development of new materials with designed properties.

The industrial significance of 2-Chloro-6-fluorophenylacetonitrile is reflected in its role as an intermediate for the production of liquid crystal materials, where the specific arrangement of halogen atoms and the nitrile group contributes to the anisotropic properties required for display applications. The compound's structural features make it particularly valuable for creating materials with controlled molecular ordering and optical properties. Furthermore, its use in pharmaceutical synthesis extends to the development of compounds targeting specific biological pathways, where the halogen substituents can enhance binding affinity and selectivity for target proteins.

Current Research Landscape and Objectives

Contemporary research involving 2-Chloro-6-fluorophenylacetonitrile encompasses multiple interconnected areas focused on developing more efficient synthetic methodologies, exploring novel applications, and understanding fundamental chemical properties. Current synthetic research emphasizes the development of environmentally sustainable preparation methods that minimize waste generation and reduce the use of hazardous reagents. Green chemistry approaches to nitrile synthesis from aromatic aldehydes using water as solvent represent significant advances in reducing the environmental impact of chemical manufacturing processes.

Advanced synthetic methodologies for halogenated aromatic nitriles continue to evolve, with particular emphasis on selective halogenation reactions that enable precise control over substitution patterns. Palladium-catalyzed ortho-halogenation reactions using the cyano group as a directing group have emerged as powerful tools for introducing halogen atoms at specific positions on aromatic rings. These methodologies enable the synthesis of complex halogenated nitriles with high regioselectivity, expanding the accessible chemical space for drug discovery and materials science applications.

Research AreaCurrent FocusKey Developments
Synthetic MethodologyGreen chemistry approachesWater-based synthesis protocols
Catalytic ProcessesPalladium-catalyzed halogenationSelective ortho-functionalization
Halogen BondingSupramolecular interactionsCocrystal engineering
Materials ScienceLiquid crystal applicationsAnisotropic property control

The investigation of halogen bonding interactions involving 2-Chloro-6-fluorophenylacetonitrile represents a growing area of fundamental research with implications for crystal engineering and drug design. Studies examining the compound's role as a halogen bond acceptor through its nitrile nitrogen atom contribute to the understanding of noncovalent interactions and their influence on molecular organization. These investigations provide insights into molecular recognition processes that are essential for designing new materials and understanding biological systems.

Future research objectives include the development of more efficient catalytic systems for the synthesis of halogenated aromatic nitriles, with emphasis on achieving higher selectivity and reducing reaction times. The exploration of new applications in electronic materials and pharmaceutical chemistry continues to drive innovation in synthetic methodology development. Additionally, computational studies aimed at predicting the reactivity and properties of halogenated nitriles are becoming increasingly important for guiding experimental research and accelerating the discovery of new applications.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

75279-55-9

Wikipedia

2-Chloro-6-fluorobenzyl cyanide

Dates

Modify: 2023-08-15

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